
iso-A 2E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-A 2E is a bisretinoid compound that is an isomer of A2E. Both compounds are derived from vitamin A aldehyde and ethanolamine. This compound is known for its role in the accumulation of lipofuscin in the retinal pigment epithelium, which is associated with age-related macular degeneration and Stargardt disease .
Preparation Methods
Iso-A 2E can be synthesized through a one-step biomimetic preparation method. This involves mixing all-trans-retinal (vitamin A aldehyde) with ethanolamine in ethanol, in the presence of acetic acid, and stirring the mixture at room temperature in the dark for two days . This method yields this compound along with A2E in a 4:1 ratio when exposed to light .
Chemical Reactions Analysis
Iso-A 2E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of different oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride
Scientific Research Applications
Iso-A 2E is extensively studied for its role in retinal diseases. It is used in research to understand the mechanisms of age-related macular degeneration and Stargardt disease. Studies have shown that dietary intake of macular carotenoids like lutein and zeaxanthin can reduce the levels of this compound in the retinal pigment epithelium, potentially ameliorating these diseases . This compound is also used in studies exploring the phototoxic effects of blue light on the retina .
Mechanism of Action
Iso-A 2E exerts its effects by accumulating in the retinal pigment epithelium and forming lipofuscin. This accumulation leads to oxidative stress and phototoxicity, which can damage retinal cells and contribute to vision loss. The molecular targets involved include various cellular pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Iso-A 2E is similar to A2E, another bisretinoid compound. Both compounds are derived from vitamin A aldehyde and ethanolamine and share similar structures. this compound is an isomer of A2E, with a different arrangement of double bonds. Other similar compounds include all-trans-retinol and 13-cis-retinol, which are also derived from vitamin A .
Properties
Molecular Formula |
C42H58NO+ |
|---|---|
Molecular Weight |
592.9 g/mol |
IUPAC Name |
2-[2-[(1Z,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30- |
InChI Key |
WPWFMRDPTDEJJA-HYQJUSHRSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(/C)\C=C\C=C(/C)\C=C\C3=C(CCCC3(C)C)C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
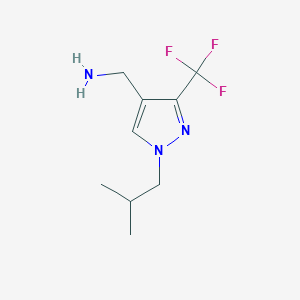
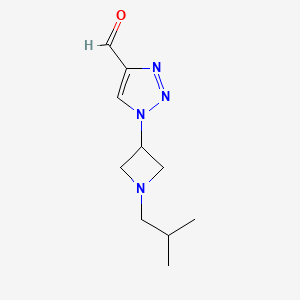
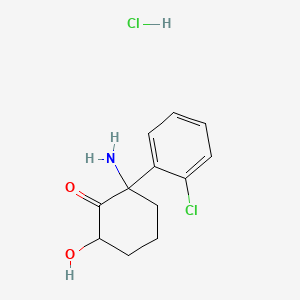
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
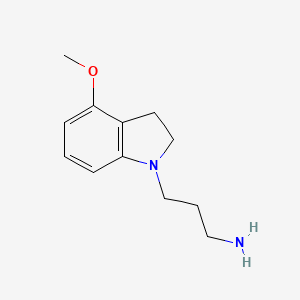
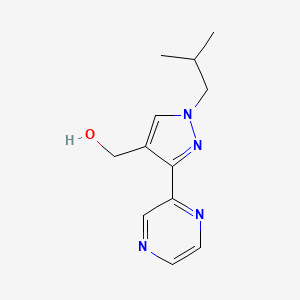
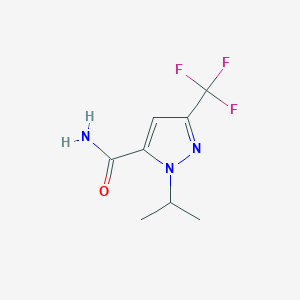
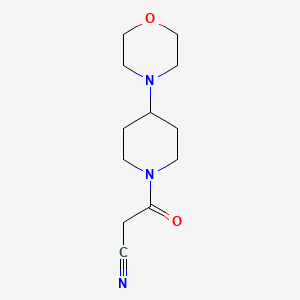
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
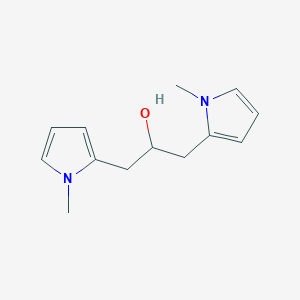

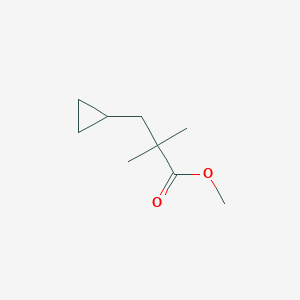
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
